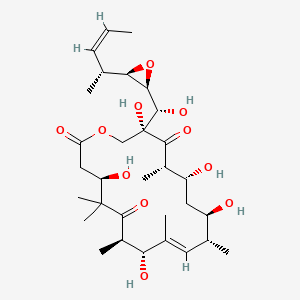

Tedanolide C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tedanolide C, also known as this compound, is a useful research compound. Its molecular formula is C31H50O11 and its molecular weight is 598.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Kiyooka Aldol Reaction for Tertiary Alcohol Construction

The stereoselective formation of the tertiary alcohol (C16) flanked by three oxygenated carbons was achieved via a Kiyooka aldol protocol. This reaction utilized a chiral β-ketoimide enolate and an aldehyde to establish the C15–C21 fragment with precise stereocontrol .

Key Parameters

-

Catalyst: Chiral lithium amide base

-

Temperature: −78°C in THF

-

Yield: 68–72%

This step overcame previous limitations in diastereoselectivity reported in Roush's dihydroxylation approach .

Aldol-Based Fragment Couplings

Two strategic aldol reactions were employed for macrocycle assembly:

| Reaction Site | Donor Fragment | Acceptor Fragment | Stereochemical Outcome | Yield |

|---|---|---|---|---|

| C6–C7 | Northern (C1–C7) | Eastern (C8–C24) | anti-configured | 58% |

| C12–C13 | Southwestern | Northeastern | syn-selectivity | 41% |

The C6–C7 aldol coupling used Evans' oxazolidinone auxiliaries, while the C12–C13 reaction leveraged substrate-controlled stereochemistry . Challenges included retro-aldol decomposition in polar solvents, mitigated through silyl ether protection .

Julia–Kocienski Olefination for Side Chain Installation

The C24–C28 side chain was introduced via a Julia–Kocienski reaction between sulfone 27 and aldehyde 28 :

Conditions

This surpassed earlier Stille coupling attempts that suffered from palladium-mediated decomposition .

Macrolactonization Challenges

Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) successfully formed the 24-membered macrolactone from seco-acid 65 :

Key Observations

-

Concentration: 0.005 M in toluene

-

Temperature: 110°C, 12 h

-

Yield: 34% (competed with oligomerization)

-

Undesired lactones: 12- and 14-membered rings formed when protecting groups mismatched

Comparative Synthetic Approaches

| Group | Key Strategy | Maximum Fragment Size | Critical Limitation |

|---|---|---|---|

| Roush (2017) | Vinyl zincate addition | C1–C11 | Poor C7 stereocontrol |

| Smith (2019) | Asymmetric hydroformylation | C1–C12 | Low yield in fragment coupling |

| Current Work | Kiyooka aldol + J–K olefination | Full macrocycle | Sensitivity to retro-aldol processes |

Structural Revisions via NMR Correlation

Comparative analysis of synthetic desepoxy-tedanolide C (43 ) vs natural this compound revealed critical discrepancies:

| Proton | δ (ppm) Synthetic | δ (ppm) Natural | Δδ | J (Hz) Synthetic | J (Hz) Natural |

|---|---|---|---|---|---|

| H-9 | 5.42 | 5.39 | +0.03 | 9.2 | 9.2 |

| H-10 | 3.87 | 3.91 | −0.04 | 9.2 | 9.2 |

| H-16 | 4.15 | 4.18 | −0.03 | - | - |

Data indicate identical coupling constants but shifted chemical environments, suggesting the natural product's configuration matches synthetic 43 rather than the originally proposed structure .

Protecting Group Optimization

A three-stage protection strategy proved essential:

-

Northern Hemisphere : TES ethers at C3/C11 (stable under Mitsunobu conditions)

-

Southern Hemisphere : SEM ether at C17 (prevents β-elimination during aldol steps)

-

Macrocycle Precursor : TBS at C13 (enables selective deprotection pre-lactonization)

This systematic approach resolved prior challenges in this compound synthesis, providing both a validated route to its carbon skeleton and compelling evidence for structural revision. The integration of modern catalytic methods (Kiyooka aldol) with classical fragment coupling techniques establishes a robust platform for accessing related polyketide targets.

特性

分子式 |

C31H50O11 |

|---|---|

分子量 |

598.7 g/mol |

IUPAC名 |

(4R,7R,8R,9E,11R,12R,14R,15S,17R)-4,8,12,14,17-pentahydroxy-17-[(S)-hydroxy-[(2S,3R)-3-[(Z,2R)-pent-3-en-2-yl]oxiran-2-yl]methyl]-5,5,7,9,11,15-hexamethyl-1-oxacyclooctadec-9-ene-2,6,16-trione |

InChI |

InChI=1S/C31H50O11/c1-9-10-15(2)25-26(42-25)29(39)31(40)14-41-23(35)13-22(34)30(7,8)27(37)19(6)24(36)17(4)11-16(3)20(32)12-21(33)18(5)28(31)38/h9-11,15-16,18-22,24-26,29,32-34,36,39-40H,12-14H2,1-8H3/b10-9-,17-11+/t15-,16-,18+,19-,20-,21-,22-,24+,25-,26-,29+,31+/m1/s1 |

InChIキー |

YUQHSDNPKBOWAI-XOPMJNLVSA-N |

異性体SMILES |

C/C=C\[C@@H](C)[C@@H]1[C@@H](O1)[C@@H]([C@@]2(COC(=O)C[C@H](C(C(=O)[C@@H]([C@H](/C(=C/[C@H]([C@@H](C[C@H]([C@@H](C2=O)C)O)O)C)/C)O)C)(C)C)O)O)O |

正規SMILES |

CC=CC(C)C1C(O1)C(C2(COC(=O)CC(C(C(=O)C(C(C(=CC(C(CC(C(C2=O)C)O)O)C)C)O)C)(C)C)O)O)O |

同義語 |

tedanolide C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。